molecular formula C6H14ClN B6245236 3-ethylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 2408975-39-1

3-ethylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No. B6245236
CAS RN: 2408975-39-1
M. Wt: 135.6
InChI Key:
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Description

3-Ethylcyclobutan-1-amine hydrochloride is a chemical compound that is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . A racemic mixture is a 50:50 mixture of two enantiomers . Because they are mirror images, each enantiomer rotates plane-polarized light in an equal but opposite direction and is optically inactive .


Synthesis Analysis

The synthesis of 3-ethylcyclobutan-1-amine hydrochloride involves the resolution of a racemic mixture . This process involves reacting the racemic mixture with a chiral compound to create diastereomers . These diastereomers have different physical properties and can be separated . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to result in a mixture of diastereomers .


Chemical Reactions Analysis

The chemical reactions involving 3-ethylcyclobutan-1-amine hydrochloride can be complex. One method of separation (resolving) involves reacting the racemic mixture with a chiral compound to create diastereomers which have different physical and chemical properties and can be separated .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethylcyclobutan-1-amine hydrochloride involves the reaction of 3-ethylcyclobutan-1-one with hydroxylamine hydrochloride to form 3-ethylcyclobutanone oxime, which is then reduced with sodium borohydride to form 3-ethylcyclobutan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "3-ethylcyclobutan-1-one", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-ethylcyclobutan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 3-ethylcyclobutanone oxime.", "Step 2: Reduction of 3-ethylcyclobutanone oxime with sodium borohydride in methanol to form 3-ethylcyclobutan-1-amine.", "Step 3: Reaction of 3-ethylcyclobutan-1-amine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2408975-39-1

Molecular Formula

C6H14ClN

Molecular Weight

135.6

Purity

95

Origin of Product

United States

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